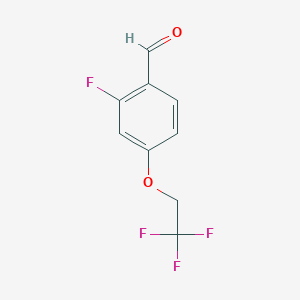
2,2-Difluoro-2-(5-(trifluorométhyl)pyridin-2-yl)éthanol
Vue d'ensemble
Description
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features both fluorine and pyridine moieties. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is particularly noted for its potential use in pharmaceuticals and agrochemicals due to its stability and reactivity.
Applications De Recherche Scientifique
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in some sources .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol. For instance, the compound should be stored under inert atmosphere and at temperatures below -40°C for optimal stability .
Analyse Biochimique
Biochemical Properties
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biomolecules. This can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the trifluoromethyl group in the pyridine ring can interact with hydrophobic pockets in proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that the compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, the fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, the compound can interact with DNA and RNA, affecting their structure and function. This can result in changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, the compound can become toxic, leading to adverse effects such as liver and kidney damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of fluorine atoms can affect the compound’s metabolic stability and bioavailability, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments. For example, the compound may exert its effects on gene expression by localizing to the nucleus and interacting with transcription factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions. For instance, the diazotization of 2-aminopyridine derivatives with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propane-1,3-diol
- 2,2-Difluoro-2-(pyridin-2-yl)ethanol
Uniqueness
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Propriétés
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMRUZHFVHKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



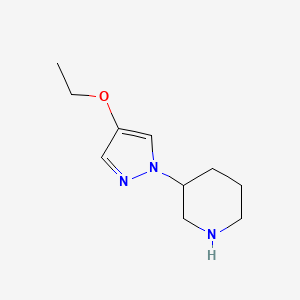
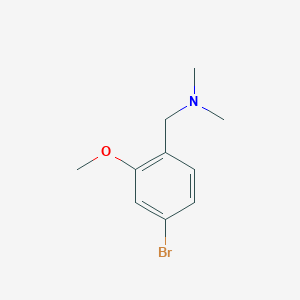

![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)
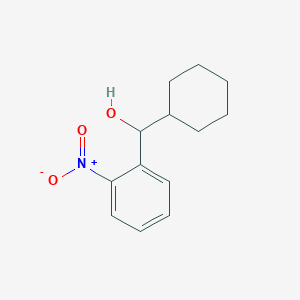
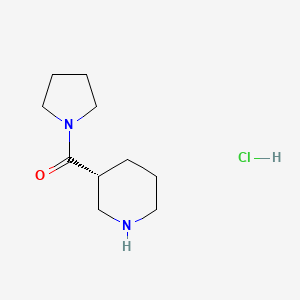



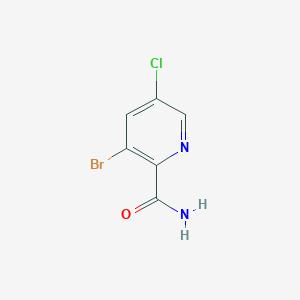
methanone](/img/structure/B1409082.png)

